4-Chlorobutyl methanesulfonate
Overview
Description
4-Chlorobutyl methanesulfonate is an organic compound with the molecular formula C5H11ClO3S. It is a derivative of methanesulfonic acid and is characterized by the presence of a chlorobutyl group attached to the methanesulfonate moiety. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutyl methanesulfonate can be synthesized through the esterification of 4-chlorobutanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Reaction:
4-Chlorobutanol+Methanesulfonic acid→4-Chlorobutyl methanesulfonate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are critical for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorobutyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-chlorobutanol.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide can be used to induce elimination reactions.
Major Products
Nucleophilic Substitution: Products include substituted butyl methanesulfonates.
Ester Hydrolysis: Products are methanesulfonic acid and 4-chlorobutanol.
Elimination Reactions: Products include alkenes such as 1-butene.
Scientific Research Applications
4-Chlorobutyl methanesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Proteomics Research: Used as a biochemical reagent for the modification of proteins and peptides.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-chlorobutyl methanesulfonate involves its reactivity as an alkylating agent. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites in molecules, such as hydroxyl, amino, and thiol groups.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
4-Chlorobutyl benzenesulfonate: Contains a benzenesulfonate group, offering different reactivity and applications.
4-Chlorobutyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, known for its strong electron-withdrawing properties.
Uniqueness
4-Chlorobutyl methanesulfonate is unique due to its specific reactivity profile, which combines the properties of the chlorobutyl group and the methanesulfonate moiety. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields .
Properties
IUPAC Name |
4-chlorobutyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFFPQEYDANPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276650 | |
Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26910-61-2 | |
Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26910-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorobutyl methanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UAD4469R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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